![molecular formula C22H23N3O5S2 B2845256 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 1396578-13-4](/img/structure/B2845256.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Overview
Description
Synthesis Analysis
While the exact synthesis of this compound is not described in the literature, similar compounds have been synthesized. For example, 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzothiazole ring attached to an azetidine ring via a methoxy group. The azetidine ring is further attached to a benzoate group via a pyrrolidinylsulfonyl group .
Scientific Research Applications
Synthesis Techniques
Intramolecular Cycloadditions : Research by Hemming et al. (2014) demonstrates the synthesis of pyrrolo[1,4]benzodiazepines (PBDs) and pyrrolo[1,2,5]benzothiadiazepines (PBTDs) via intramolecular azide to alkene 1,3-dipolar cycloadditions. PBDs are noted for their potent antitumor properties, suggesting potential medicinal applications (Hemming et al., 2014).
Smiles Rearrangement : Bonini et al. (2003) utilized Smiles rearrangement techniques for synthesizing novel benzothiazole derivatives, potentially useful as secondary peptide structure mimics (Bonini et al., 2003).
Antimicrobial Pyridine Derivatives : Patel and Agravat (2009) synthesized benzothiazole-amino substituted pyridine derivatives with notable antibacterial activity, indicating potential applications in antimicrobial drug development (Patel & Agravat, 2009).
Potential Applications
Antitumor Agents : Kawakami et al. (1998) synthesized rhodacyanine dyes containing benzothiazole moieties, demonstrating potent antitumor effects in preclinical studies. These compounds were considered for clinical trials as potential antitumor agents (Kawakami et al., 1998).
Antifungal and Herbicidal Activities : Hisano et al. (1982) evaluated benzothiazoles for antifungal, insecticidal, and herbicidal activities, identifying some derivatives with significant efficacy against certain fungi and pests (Hisano et al., 1982).
P53 Activation in Cancer Cells : Kumbhare et al. (2014) found that isoxazole derivatives of similar benzothiazole compounds induced G2/M cell cycle arrest and activated p53, leading to apoptosis in cancer cells. This suggests their potential as cancer therapeutics (Kumbhare et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The storage temperature of similar compounds is typically around 28°c , suggesting that temperature could be an important environmental factor influencing the stability of this compound.
properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-29-18-5-4-6-19-20(18)23-22(31-19)24-13-16(14-24)30-21(26)15-7-9-17(10-8-15)32(27,28)25-11-2-3-12-25/h4-10,16H,2-3,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDCWTVXQDICFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate |
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